molecular formula C9H6BrNS B174040 4-Bromo-2-phenylthiazole CAS No. 141305-40-0

4-Bromo-2-phenylthiazole

Cat. No. B174040
Key on ui cas rn: 141305-40-0
M. Wt: 240.12 g/mol
InChI Key: XGBWZNGTYRKKFE-UHFFFAOYSA-N
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Patent
US08586505B2

Procedure details

A flask containing 238 mg of tetrakis(triphenylphosphine)palladium, 0.55 g of phenyl boronic acid and 1.00 g of 2,4-dibromothiazole was subjected to nitrogen substitution. To this flask, 30 ml of toluene, 6.1 ml of ethanol, and 9.1 ml of a 2 M sodium carbonate aqueous solution were added, and the obtained mixture was then stirred under reflux for 6 hours. Thereafter, the reaction solution was cooled to a room temperature, and 50 ml of water was then added thereto, followed by extraction with 50 ml of ethyl acetate twice. The organic layer was washed with 30 ml of a saturated brine, and it was then dried over magnesium sulfate. The magnesium sulfate was filtrated, and the organic layer was then concentrated. The residue was then purified by column chromatography (Wako Gel C-200; hexane:ethyl acetate=14:1), so as to obtain 0.71 g of 2-phenyl-4-bromothiazole.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
solvent
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
238 mg
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:11]1[S:12][CH:13]=[C:14]([Br:16])[N:15]=1.C1(C)C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O.C(O)C>[C:1]1([C:11]2[S:12][CH:13]=[C:14]([Br:16])[N:15]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4.5,^1:33,35,54,73|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
6.1 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.55 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1SC=C(N1)Br
Name
Quantity
238 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the obtained mixture was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 50 ml of ethyl acetate twice
WASH
Type
WASH
Details
The organic layer was washed with 30 ml of a saturated brine, and it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The magnesium sulfate was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was then concentrated
CUSTOM
Type
CUSTOM
Details
The residue was then purified by column chromatography (Wako Gel C-200; hexane:ethyl acetate=14:1)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1SC=C(N1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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